Cas no 1182736-56-6 (3,5-difluoro-4-(4-methyl-1-piperazinyl)-Benzenamine)

3,5-difluoro-4-(4-methyl-1-piperazinyl)-Benzenamine structure
1182736-56-6 structure
Product Name:3,5-difluoro-4-(4-methyl-1-piperazinyl)-Benzenamine
CAS-nummer:1182736-56-6
MF:C11H15F2N3
MW:227.253709077835
MDL:MFCD12821971
CID:1100829
PubChem ID:61016449
Update Time:2025-10-28

3,5-difluoro-4-(4-methyl-1-piperazinyl)-Benzenamine Chemische en fysische eigenschappen

Naam en identificatie

    • 3,5-difluoro-4-(4-methyl-1-piperazinyl)-Benzenamine
    • SY254078
    • SCHEMBL17144408
    • TQP0026
    • 1182736-56-6
    • Benzenamine,3,5-difluoro-4-(4-methyl-1-piperazinyl)-
    • 3,5-Difluoro-4-(4-methyl-1-piperazinyl)benzenamine
    • AKOS010244288
    • CS-0335127
    • AC8607
    • 3,5-Difluoro-4-(4-methyl-1-piperazinyl)aniline
    • A1-26677
    • MFCD12821971
    • DB-135974
    • 3,5-difluoro-4-(4-methylpiperazin-1-yl)aniline
    • MDL: MFCD12821971
    • Inchi: 1S/C11H15F2N3/c1-15-2-4-16(5-3-15)11-9(12)6-8(14)7-10(11)13/h6-7H,2-5,14H2,1H3
    • InChI-sleutel: OTWTUKZGALAOGB-UHFFFAOYSA-N
    • LACHT: FC1C=C(C=C(C=1N1CCN(C)CC1)F)N

Berekende eigenschappen

  • Exacte massa: 227.12340382g/mol
  • Monoisotopische massa: 227.12340382g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 1
  • Complexiteit: 219
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.4
  • Topologisch pooloppervlak: 32.5Ų

3,5-difluoro-4-(4-methyl-1-piperazinyl)-Benzenamine Prijsmeer >>

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